Leoidin
Leoidin
Leoidin is a depsidone originally isolated from L. gangaleoides that has antibacterial and enzyme inhibitory activities. It is active against the bacteria E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae (MICs = 8, 32, 1, 128, and 64 μg/ml, respectively). Leoidin inhibits phenylalanyl-tRNA synthetase (PheRS) isolated from P. aeruginosa (IC50 = 42 μM). It also inhibits organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3 with Ki values of 0.08 and 1.84 μM, respectively, in CHO cells expressing the human transporters. Leoidin is a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells.
Brand Name:
Vulcanchem
CAS No.:
105350-54-7
VCID:
VC0033757
InChI:
InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3
SMILES:
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O
Molecular Formula:
C18H14Cl2O7
Molecular Weight:
413.2 g/mol
Leoidin
CAS No.: 105350-54-7
Main Products
VCID: VC0033757
Molecular Formula: C18H14Cl2O7
Molecular Weight: 413.2 g/mol
CAS No. | 105350-54-7 |
---|---|
Product Name | Leoidin |
Molecular Formula | C18H14Cl2O7 |
Molecular Weight | 413.2 g/mol |
IUPAC Name | methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
Standard InChI | InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 |
Standard InChIKey | RCLFRVZNHRFQGE-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O |
Canonical SMILES | CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O |
Appearance | white powder |
Boiling Point | 617.5ºC at 760 mmHg |
Density | 1.531 g/cm3 |
Melting Point | 232-233ºC |
Description | Leoidin is a depsidone originally isolated from L. gangaleoides that has antibacterial and enzyme inhibitory activities. It is active against the bacteria E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae (MICs = 8, 32, 1, 128, and 64 μg/ml, respectively). Leoidin inhibits phenylalanyl-tRNA synthetase (PheRS) isolated from P. aeruginosa (IC50 = 42 μM). It also inhibits organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3 with Ki values of 0.08 and 1.84 μM, respectively, in CHO cells expressing the human transporters. Leoidin is a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells. |
Reference | 1. Devlin P et al (1986) Phytochemical examination of the lichen, Lecanora gangaleoides Nyl. Devlin J.P. et al., J. Chem. Soc., Perkin Trans.1, 1491-1494 2. Hu et al (2016) Discovery and analysis of natural-product compounds inhibiting protein synthesis in Pseudomonas aeruginosa. Antimicrob. Agents Chemother. 60:4820 |
PubChem Compound | 3503223 |
Last Modified | Nov 11 2021 |
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